molecular formula C23H21NO8 B3403190 (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 1105233-30-4

(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate

Cat. No.: B3403190
CAS No.: 1105233-30-4
M. Wt: 439.4 g/mol
InChI Key: GHXJVYBTSRKDPN-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate” is a hybrid molecule combining two pharmacologically significant structural motifs: a benzo[d][1,3]dioxole moiety and a 3,4,5-trimethoxyphenyl acrylate group. The benzo[d][1,3]dioxole scaffold is recognized for its metabolic stability and role in enhancing bioavailability, as seen in anticonvulsant agents (e.g., derivatives in ). The 3,4,5-trimethoxyphenyl acrylate moiety is prevalent in antitubulin agents, such as combretastatin analogues, which inhibit microtubule polymerization and exhibit potent antiproliferative activity. The (Z)-configured acrylate ester linkage is critical for maintaining spatial alignment of functional groups, which is often essential for biological efficacy.

Synthesis of such compounds typically involves coupling reactions (e.g., HATU-mediated amidation or esterification) followed by purification via HPLC, as demonstrated in related benzo[d][1,3]dioxole-containing acrylates (). Structural confirmation is achieved through spectroscopic methods (¹H/¹³C NMR, HRMS).

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO8/c1-26-20-8-14(9-21(27-2)23(20)28-3)4-7-22(25)29-12-16-11-18(32-24-16)15-5-6-17-19(10-15)31-13-30-17/h4-11H,12-13H2,1-3H3/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXJVYBTSRKDPN-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex organic molecule with potential pharmacological applications. Its structure features an isoxazole ring and a benzo[d][1,3]dioxole moiety, both known for their biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic effects.

Structural Overview

The molecular formula of the compound is C22H19NO7C_{22}H_{19}NO_{7} with a molecular weight of 409.4 g/mol. The presence of functional groups such as the isoxazole and dimethoxyphenyl groups enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC22H19NO7C_{22}H_{19}NO_{7}
Molecular Weight409.4 g/mol
CAS Number1105203-51-7

Anticancer Properties

Preliminary studies suggest that compounds containing isoxazole and dioxole moieties exhibit significant anticancer activities. For instance, related compounds have shown IC50 values indicating strong antitumor efficacy against various cancer cell lines.

  • Case Study : A study on bis-benzo[d][1,3]dioxol-5-yl derivatives revealed IC50 values of 1.54 µM for HCT116 (colon cancer) and 4.52 µM for MCF7 (breast cancer), outperforming doxorubicin in some cases . The mechanisms involved include inhibition of EGFR and modulation of apoptotic pathways.

The biological activity of (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate may involve:

  • EGFR Inhibition : This receptor plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies have shown that related compounds can affect proteins like Bax and Bcl-2, which are pivotal in the mitochondrial apoptosis pathway .

Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. For example, certain derivatives have demonstrated the ability to suppress pro-inflammatory cytokines and modulate immune responses . This suggests that our compound may also exhibit anti-inflammatory effects.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Isoxazole DerivativesIsoxazole ringAntimicrobial, anticancer
Dioxole-containing CompoundsBenzo[d][1,3]dioxoleAnti-inflammatory
Dimethoxyphenyl DerivativesDimethoxy-substituted phenylVarious pharmacological effects

The unique combination of an isoxazole ring with a benzo[d][1,3]dioxole and dimethoxyphenyl groups in our compound may confer distinct biological activities not found in simpler analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Influence

Compound Key Structural Features Reported Bioactivity Reference
Combretastatin A-4 analogues (e.g., 4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one) 3,4,5-Trimethoxyphenyl linked to heterocyclic core (oxazole) Antitubulin activity, antiproliferative effects (IC₅₀: 0.5–2.5 μM in cancer cell lines)
(Z)-Butyl 3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylate Acrylate ester with 3,4,5-trimethoxybenzamide and chlorophenyl substituent Moderate cytotoxicity (IC₅₀: 15–30 μM) against MCF-7 and HeLa cells
Di-{2-[1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-azomethinephenyl} isophtalates Triazolone-azomethine hybrids with morpholine and aryl groups Antimicrobial (MIC: 8–32 μg/mL), antioxidant (IC₅₀: 50–100 μM for DPPH scavenging)
Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) acrylate Acrylate linked to thioxo-oxadiazole and diphenyl groups Not explicitly reported; structural focus on heterocyclic diversity

Key Comparative Insights

Antiproliferative Activity: The target compound shares structural similarity with combretastatin analogues (), where the 3,4,5-trimethoxyphenyl group is crucial for binding to the colchicine site of tubulin. However, substitution of the isoxazole-benzo[d][1,3]dioxole system in place of combretastatin’s stilbene core may alter pharmacokinetics (e.g., metabolic stability).

Synthetic Complexity :

  • The target compound’s synthesis likely follows multi-step protocols involving heterocyclic formation (e.g., isoxazole ring cyclization) and esterification, akin to methods in . This contrasts with simpler acrylate derivatives (e.g., ), which require fewer steps but lack structural complexity for targeted bioactivity.

Functional Group Impact :

  • The benzo[d][1,3]dioxole group () may confer resistance to oxidative metabolism compared to nitroimidazole or nitrofuryl groups (), which are prone to reduction.
  • The 3,4,5-trimethoxyphenyl moiety enhances hydrophobic interactions in biological targets, as seen in combretastatin derivatives, but may increase cytotoxicity thresholds compared to unsubstituted phenyl groups.

Computational Similarity Assessment :

  • Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients (), the target compound shows high similarity to combretastatin analogues (Tanimoto >0.85) but lower similarity to triazolone-azomethine hybrids (Tanimoto <0.5), reflecting divergent biological profiles.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The (Z)-acrylate configuration and isoxazole-benzo[d][1,3]dioxole system are hypothesized to synergize for enhanced antitubulin or kinase inhibition, warranting in vitro validation.
  • Pharmacokinetic Trade-offs : While the benzo[d][1,3]dioxole group improves metabolic stability (), the trimethoxyphenyl and acrylate ester may reduce aqueous solubility, necessitating formulation optimization.
  • Screening Priorities : Virtual screening () against kinase or tubulin targets is recommended, leveraging similarity to combretastatin and acrylate-based antiproliferatives.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Step 1: Coupling of the benzo[d][1,3]dioxol-5-yl isoxazole core with acrylate derivatives via nucleophilic substitution or esterification.
  • Step 2: Introduction of the 3,4,5-trimethoxyphenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.

Optimization Strategies:

  • Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., DMF for polar reactions), and catalyst loading (e.g., Pd catalysts for cross-coupling) .
  • Monitor reaction progress via TLC or HPLC to identify intermediates and adjust stoichiometry.

Key Reference Data:

  • Spectral confirmation (e.g., 1^1H NMR: δ 5.93 ppm for OCH2_2O; MS: m/z 480.28 [M+^+]) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • 1^1H NMR:
    • Benzo[d][1,3]dioxole protons: δ 5.93 (s, 2H, OCH2_2O).
    • Trimethoxyphenyl group: δ 3.89 (s, 9H, OCH3_3).
    • Pyrazoline protons (if applicable): δ 3.48–3.54 (m) .
  • Mass Spectrometry (MS):
    • Molecular ion peak at m/z 480.28 (C25_{25}H28_{28}N4_4O6_6) .
  • IR Spectroscopy:
    • Stretch bands for ester carbonyl (C=O) at ~1700 cm1^{-1} and isoxazole C-O-C at ~1250 cm1^{-1}.

Validation Protocol:

  • Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).

Q. What in vitro assays are appropriate for preliminary evaluation of the compound's biological activity?

Methodological Answer:

  • Anticonvulsant Activity:
    • Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests in rodent models .
  • Cytotoxicity Screening:
    • MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme Inhibition:
    • Fluorescence-based assays for kinases or tubulin polymerization (relevant to trimethoxyphenyl derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Variable Substituents:
    • Modify the benzo[d][1,3]dioxole moiety (e.g., replace with furan or thiophene) and trimethoxyphenyl group (e.g., replace OCH3_3 with halogens).
  • Assay Design:
    • Test analogs in parallel using standardized bioassays (e.g., IC50_{50} comparisons in cytotoxicity screens).
    • Use statistical tools (e.g., PCA or cluster analysis) to correlate structural features with activity .

Case Study:

  • Analogues with bulkier substituents on the isoxazole ring showed reduced blood-brain barrier penetration in anticonvulsant assays .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Validation Steps:
    • Re-optimize computational models (e.g., docking simulations) using crystallographic data of target proteins.
    • Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities experimentally .
  • Troubleshooting:
    • Assess compound purity via HPLC and confirm stability under assay conditions (e.g., pH 7.4 buffer).

Example:

  • Discrepancies in predicted vs. observed tubulin inhibition were resolved by identifying metabolite interference in cell-based assays .

Q. How can researchers optimize the compound's pharmacokinetic properties through structural modifications?

Methodological Answer:

  • Solubility Enhancement:
    • Introduce hydrophilic groups (e.g., -OH or -COOH) on the acrylate moiety.
  • Metabolic Stability:
    • Replace labile ester groups with amides or carbamates to reduce hydrolysis.
  • In Vivo Testing:
    • Pharmacokinetic profiling in rodent models to measure bioavailability and half-life .

Data-Driven Approach:

  • LogP values <3.5 improve aqueous solubility, as seen in analogues with polar substituents on the trimethoxyphenyl ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.